molecular formula C21H22BrN3O2S B2935598 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide CAS No. 422287-01-2

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide

Katalognummer: B2935598
CAS-Nummer: 422287-01-2
Molekulargewicht: 460.39
InChI-Schlüssel: OPTOHDUNEVTKNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide is a useful research compound. Its molecular formula is C21H22BrN3O2S and its molecular weight is 460.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Activities

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, including analogs structurally related to the mentioned compound, have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. These compounds demonstrated potential antiviral properties, particularly against influenza A and several other viruses in cell culture, showcasing their utility in developing antiviral therapeutics (Selvam et al., 2007).

Antitumor Agents

Research has focused on developing water-soluble analogues of quinazolin-4-one-based antitumor agents. This includes the exploration of compounds with increased aqueous solubility for in vivo evaluation, suggesting their potential application in cancer treatment. Enhancements in water solubility and cytotoxicity were achieved by introducing amino functionalities, highlighting their significance as novel biochemical agents with unique characteristics such as delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).

Antimicrobial and Antifungal Activities

Several studies have synthesized 2,3-disubstituted quinazolin-4(3H)-ones and their thiones, examining their antibacterial and antifungal efficiencies. These compounds have shown considerable efficacy against various bacterial strains and fungi, indicating their potential application in developing new antimicrobial agents (Badr et al., 1980).

Anticancer Activities

The synthesis and evaluation of substituted benzoquinazolinones, including amino- and sulfanyl-derivatives, have been conducted with a focus on potential cytotoxicity against cancer cell lines. These studies revealed significant anticancer activity for certain compounds, underscoring the therapeutic prospects of quinazolinone derivatives in cancer treatment (Nowak et al., 2015).

Photo-Disruptive and Molecular Docking Studies

The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been explored for their DNA photo-disruptive properties. These compounds were tested for their photo-activity towards plasmid DNA under UV irradiation, indicating their potential use in photo-chemo or photodynamic therapeutic applications. Molecular docking studies further suggested satisfactory binding to DNA, correlating with the observed photo-activity (Mikra et al., 2022).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with benzylamine and 3-methylbutyric acid to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "sulfur", "bromine", "acetic anhydride", "benzylamine", "3-methylbutyric acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in acetic anhydride and add sulfur.", "b. Heat the mixture at 180°C for 4 hours.", "c. Cool the mixture and add hydrochloric acid to obtain a solid product.", "d. Dissolve the solid product in diethyl ether and filter to obtain the intermediate.", "Step 2: Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-benzylamine", "a. Dissolve the intermediate in ethanol and add benzylamine.", "b. Heat the mixture at reflux for 6 hours.", "c. Cool the mixture and filter to obtain the product.", "Step 3: Synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide", "a. Dissolve the product from step 2 in ethanol and add 3-methylbutyric acid.", "b. Add sodium hydroxide to adjust the pH to 7.", "c. Heat the mixture at reflux for 6 hours.", "d. Cool the mixture and filter to obtain the final product." ] }

422287-01-2

Molekularformel

C21H22BrN3O2S

Molekulargewicht

460.39

IUPAC-Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C21H22BrN3O2S/c1-13(2)9-10-23-19(26)15-5-3-14(4-6-15)12-25-20(27)17-11-16(22)7-8-18(17)24-21(25)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26)(H,24,28)

InChI-Schlüssel

OPTOHDUNEVTKNV-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.